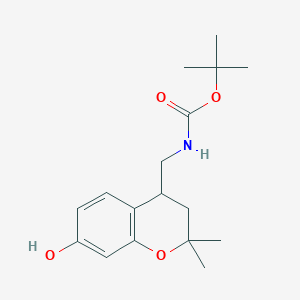

tert-Butyl ((7-hydroxy-2,2-dimethylchroman-4-yl)methyl)carbamate

Beschreibung

tert-Butyl ((7-hydroxy-2,2-dimethylchroman-4-yl)methyl)carbamate is a synthetic organic compound featuring a chroman core (benzodihydropyran) substituted with 2,2-dimethyl groups, a hydroxyphenyl moiety at position 7, and a tert-butyl carbamate group linked via a methylene bridge. The carbamate group serves as a protective moiety for amines, enabling controlled reactivity in multi-step syntheses .

Eigenschaften

Molekularformel |

C17H25NO4 |

|---|---|

Molekulargewicht |

307.4 g/mol |

IUPAC-Name |

tert-butyl N-[(7-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl)methyl]carbamate |

InChI |

InChI=1S/C17H25NO4/c1-16(2,3)22-15(20)18-10-11-9-17(4,5)21-14-8-12(19)6-7-13(11)14/h6-8,11,19H,9-10H2,1-5H3,(H,18,20) |

InChI-Schlüssel |

WLCZTQSICHPHTG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CC(C2=C(O1)C=C(C=C2)O)CNC(=O)OC(C)(C)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von tert-Butyl ((7-Hydroxy-2,2-dimethylchroman-4-yl)methyl)carbamate erfolgt typischerweise durch die Reaktion von 7-Hydroxy-2,2-dimethylchroman-4-yl)methylamin mit tert-Butylchlorformiat. Die Reaktion wird in Gegenwart einer Base, wie Triethylamin, in einem organischen Lösungsmittel wie Dichlormethan durchgeführt. Das Reaktionsgemisch wird mehrere Stunden bei Raumtemperatur gerührt, bis die Reaktion abgeschlossen ist .

Industrielle Produktionsmethoden: Der allgemeine Ansatz würde die Skalierung des Laborsyntheseprozesses, die Optimierung der Reaktionsbedingungen und die Sicherstellung der Reinheit des Endprodukts durch Techniken wie Umkristallisation oder Chromatographie beinhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: tert-Butyl ((7-Hydroxy-2,2-dimethylchroman-4-yl)methyl)carbamate kann Oxidationsreaktionen unterliegen, insbesondere an der Hydroxygruppe, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Die Verbindung kann zu Alkoholen oder Aminen reduziert werden, abhängig von den spezifischen Reaktionsbedingungen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können in Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden:

Oxidation: Bildung von Ketonen oder Aldehyden.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung verschiedener substituierter Derivate, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The primary application of tert-butyl ((7-hydroxy-2,2-dimethylchroman-4-yl)methyl)carbamate lies in its potential as a therapeutic agent. Research indicates that compounds with similar structural motifs may exhibit significant biological activities, including:

- Anticancer Properties : The compound's structural characteristics suggest it may inhibit specific enzymes involved in cancer progression, making it a candidate for further investigation in oncology .

- Neuroprotective Effects : Due to its ability to interact with neurotransmitter systems, this compound may have applications in treating neurodegenerative diseases .

Enzyme Inhibition Studies

Research has shown that carbamate derivatives can act as inhibitors for various enzymes, which is crucial in drug development:

| Compound Name | Target Enzyme | Biological Activity |

|---|---|---|

| tert-butyl ((7-hydroxy-2,2-dimethylchroman-4-yl)methyl)carbamate | Cyclin-dependent kinases | Potential anticancer agent |

| Related carbamates | Acetylcholinesterase | Neuroprotective effects |

These findings suggest that modifications to the structure of carbamates can enhance their binding affinity to target enzymes, which is essential for developing effective therapeutics .

Anti-inflammatory Applications

Compounds similar to tert-butyl ((7-hydroxy-2,2-dimethylchroman-4-yl)methyl)carbamate have been studied for their anti-inflammatory properties. For instance, a series of carbamate derivatives were evaluated for their ability to inhibit inflammation in vivo:

| Compound | Percentage Inhibition | Time Frame |

|---|---|---|

| Compound A | 54.24% | 9 hours |

| Compound B | 39.02% | 12 hours |

These studies demonstrate the potential of such compounds in managing inflammatory conditions .

Case Study 1: Anticancer Activity

A study focusing on the anticancer properties of benzopyran derivatives found that certain modifications led to enhanced activity against cancer cell lines. The structural similarities between these derivatives and tert-butyl ((7-hydroxy-2,2-dimethylchroman-4-yl)methyl)carbamate indicate that further research could yield promising results for cancer therapy .

Case Study 2: Neuroprotective Mechanisms

In vitro studies have demonstrated that compounds with similar structures can protect neuronal cells from oxidative stress. For instance, one study reported that a related compound reduced pro-inflammatory cytokines in astrocytes exposed to amyloid beta peptides, suggesting potential applications in Alzheimer's disease treatment .

Wirkmechanismus

The mechanism of action of tert-Butyl ((7-hydroxy-2,2-dimethylchroman-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the carbamate moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The chroman core in the target compound introduces rigidity and aromaticity, contrasting with the aliphatic chain in or the heteroaromatic pyrimidine in .

- The 7-hydroxyl group enhances solubility in polar solvents compared to non-hydroxylated analogs like , which rely on halogen substituents for reactivity .

Spectroscopic and Physicochemical Properties

NMR Data Comparison

Insights :

- The tert-butyl group consistently resonates near δ 1.36 ppm across analogs , confirming its diagnostic utility.

- Aromatic protons in the target compound’s chroman ring are expected downfield (δ 6.5–7.0) compared to pyrimidine protons (δ 8.22 in ), reflecting electronic differences.

Research Findings and Implications

- Reactivity : The 7-hydroxyl group in the target compound may participate in hydrogen bonding or serve as a site for further functionalization (e.g., glycosylation or phosphorylation), unlike halogenated analogs .

- Solubility: The hydroxyl and carbamate groups enhance aqueous solubility relative to non-polar analogs like , critical for bioavailability in drug design.

- Stability : The tert-butyl group confers steric protection to the carbamate, reducing hydrolysis rates compared to less hindered analogs .

Biologische Aktivität

tert-Butyl ((7-hydroxy-2,2-dimethylchroman-4-yl)methyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.

- Molecular Formula : C17H25NO4

- Molecular Weight : 307.38 g/mol

- CAS Number : 1956380-72-5

Research indicates that tert-butyl ((7-hydroxy-2,2-dimethylchroman-4-yl)methyl)carbamate may exert its biological effects through several mechanisms:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .

- Apoptosis Induction : Studies suggest that this compound can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and death. It may enhance the production of reactive oxygen species (ROS), leading to cell death in malignant cells .

- Neuroprotective Effects : There is evidence that tert-butyl ((7-hydroxy-2,2-dimethylchroman-4-yl)methyl)carbamate can protect neuronal cells from amyloid-beta-induced toxicity, which is relevant for Alzheimer's disease research. The compound appears to reduce inflammation and oxidative stress in astrocytes exposed to amyloid-beta .

In Vitro Studies

In vitro studies have demonstrated the following effects:

- Cytotoxicity Against Cancer Cells : The compound has shown significant cytotoxic effects against various cancer cell lines, including breast and melanoma cancer cells. The mechanism involves apoptosis triggered by ROS generation and disruption of mitochondrial function .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | ROS generation, apoptosis |

| B16F10 (Melanoma) | 10 | Mitochondrial disruption |

In Vivo Studies

In vivo experiments have reinforced the findings from in vitro studies:

- Tumor Reduction : In mouse models bearing melanoma tumors, treatment with tert-butyl ((7-hydroxy-2,2-dimethylchroman-4-yl)methyl)carbamate resulted in a significant reduction in tumor volume compared to control groups. Histological analysis showed increased apoptosis within tumor tissues .

- Neuroprotection : Animal studies indicated that the compound could mitigate cognitive decline associated with amyloid-beta pathology by reducing neuroinflammation and oxidative damage in the brain .

Case Studies

A notable case study involved the administration of tert-butyl ((7-hydroxy-2,2-dimethylchroman-4-yl)methyl)carbamate in a cohort of mice subjected to induced oxidative stress. Results showed a marked improvement in biomarkers of oxidative damage and inflammation compared to untreated controls. This positions the compound as a potential candidate for further development as a therapeutic agent against neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.